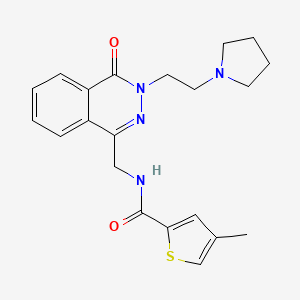

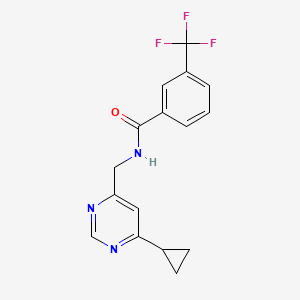

![molecular formula C15H14N6O3 B2813449 N-(2-(((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)氨基)-2-氧代乙基)苯甲酰胺 CAS No. 2034324-34-8](/img/structure/B2813449.png)

N-(2-(((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)氨基)-2-氧代乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide” is a complex organic compound. It contains a triazolo[4,3-a]pyrazine core, which is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides in condensation reactions . For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the hydroxy group could confer some degree of polarity and solubility in polar solvents .科学研究应用

抗惊厥活性

N-(2-(((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)氨基)-2-氧代乙基)苯甲酰胺及其衍生物因其潜在的抗惊厥特性而受到研究。Kelley 等人(1995)研究了包括 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]嘧啶在内的化合物,这些化合物对大鼠的最大电休克诱发的癫痫发作表现出有效的活性。这些化合物由苯乙腈合成,有望成为与抗惊厥活性通常相关的嘌呤环的生物等排物 (Kelley 等人,1995)。

抗菌作用

该化合物的另一项研究应用是在抗菌作用领域。Hassan (2013) 对 2-吡唑啉衍生物(包括由 [1,2,4]三唑并[3,4-c][1,2,4]三嗪合成的化合物)的研究表明具有有希望的抗菌和抗真菌特性。这些化合物针对大肠杆菌和金黄色葡萄球菌等生物进行了测试,显示出显着的抗菌活性 (Hassan,2013)。

抗肿瘤和抗菌活性

利雅得(2011 年)对作为合成取代吡唑的构建块的烯胺酮进行了研究,该吡唑与 [1,2,4]三唑并[4,3-a]嘧啶密切相关。这些化合物表现出抗肿瘤和抗菌活性,表明它们在癌症和感染治疗中的潜在用途 (利雅得,2011)。

抗增殖活性

Ilić 等人(2011)的一项研究探讨了[1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物的抗增殖活性。这些化合物虽然与苯甲酰胺化合物相比失去了一些凝血酶抑制特性,但显示出对内皮细胞和肿瘤细胞增殖的抑制作用 (Ilić 等人,2011)。

抗流感病毒活性

Hebishy 等人(2020 年)合成了新型的基于苯甲酰胺的 5-氨基吡唑及其相关衍生物,显示出显着的抗甲型流感病毒(H5N1)活性。这包括合成吡唑并[1,5-a]嘧啶和吡唑并[5,1-c][1,2,4]三嗪衍生物,这些衍生物对禽流感表现出有效性 (Hebishy 等人,2020)。

未来方向

The future directions for research on this compound could include further exploration of its potential therapeutic uses, given the extensive therapeutic uses of heterocyclic compounds . In addition, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

属性

IUPAC Name |

N-[2-oxo-2-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c22-12(9-18-14(23)10-4-2-1-3-5-10)17-8-11-19-20-13-15(24)16-6-7-21(11)13/h1-7H,8-9H2,(H,16,24)(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPTVUMSBZNNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)